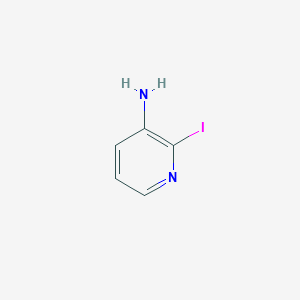

2-Iodopyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOKRSJTVWBAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592577 | |

| Record name | 2-Iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209286-97-5 | |

| Record name | 2-Iodo-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209286-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodopyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reaction Mechanisms and Transformative Chemistry of 2 Iodopyridin 3 Amine

Reactivity at the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in 2-iodopyridin-3-amine is the primary site for transformations involving the formation of new carbon-carbon and carbon-heteroatom bonds. The high polarizability and weakness of the C-I bond make it an excellent substrate for oxidative addition to transition metal catalysts and susceptible to nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from this compound by forming new C-C bonds at the 2-position. The electron-deficient nature of the pyridine (B92270) ring, combined with the reactivity of the C-I bond, facilitates these transformations.

Suzuki-Miyaura Coupling: This reaction couples the iodopyridine with an organoboron reagent. While specific examples for this compound are not extensively detailed in readily available literature, the general reactivity of 2-halopyridines is well-established. For instance, various 2-bromopyridines readily couple with aryl and heteroaryl bromides after conversion to their corresponding lithium triisopropyl 2-pyridylboronates. The analogous reaction with the more reactive this compound and a suitable boronic acid or ester, typically using a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base such as K₂CO₃, is expected to proceed efficiently to yield 2-aryl- or 2-heteroaryl-pyridin-3-amine derivatives.

Sonogashira Coupling: The Sonogashira reaction provides a direct route to 2-alkynyl-pyridin-3-amines by coupling this compound with terminal alkynes. This reaction is typically catalyzed by a palladium complex, such as Pd(CF₃COO)₂, in the presence of a copper(I) co-catalyst (e.g., CuI), a phosphine (B1218219) ligand like PPh₃, and an amine base (e.g., Et₃N). Studies on the analogous 2-amino-3-bromopyridines demonstrate that this transformation is highly efficient, affording a wide range of 2-amino-3-alkynylpyridines in moderate to excellent yields (72%-96%). The reaction tolerates a variety of functional groups on the terminal alkyne, including aryl, alkyl, and silyl groups. Given that the C-I bond is more reactive than the C-Br bond, this compound is an excellent substrate for this transformation.

Table 1: Examples of Sonogashira Coupling with 2-Amino-3-halopyridines This table is based on data for the analogous 2-amino-3-bromopyridine, which illustrates the expected reactivity for this compound.

| Alkyne Partner | Catalyst System | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 2-Amino-3-(phenylethynyl)pyridine | 96% |

| 1-Hexyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85% |

| 4-Ethynylanisole | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 92% |

| Ethynylbenzene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 2-Amino-3-(ethynyl)pyridine derivative | 96% |

| Trimethylsilylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 2-Amino-3-((trimethylsilyl)ethynyl)pyridine | 82% |

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with the halo-pyridine. This method is particularly useful for introducing alkyl, aryl, and alkenyl groups. The reaction is catalyzed by palladium or nickel complexes, such as tetrakis(triphenylphosphine)palladium(0). The synthesis of various α-heteroaryl-α-amino acids has been achieved using a photochemically enhanced Negishi cross-coupling as a key step. Although specific studies focusing on this compound are sparse, the general utility of the Negishi coupling for halopyridines suggests its applicability. For example, 2-bromopyridine can be effectively coupled with organozinc reagents, and the higher reactivity of this compound would facilitate this C-C bond formation.

Nucleophilic Aromatic Substitution Reactions

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces the iodide ion from the pyridine ring. The pyridine ring's inherent electron deficiency, which is enhanced by the nitrogen heteroatom, makes it susceptible to nucleophilic attack, particularly at the C2 (α) and C4 (γ) positions. This attack transiently disrupts the aromaticity, forming a negatively charged intermediate known as a Meisenheimer complex, which then rearomatizes by expelling the leaving group.

For this compound, the iodide at the activated 2-position is an excellent leaving group. The typical reactivity order for halide leaving groups in many SNAr reactions is F > Cl ≈ Br > I, which is related to the rate-determining first step of nucleophilic addition. However, the ease of C-I bond cleavage can also play a significant role. Reactions of 2-iodopyridine with various nucleophiles like sodium thiophenoxide (

Reactivity of the Pyridine Nucleus

The reactivity of the pyridine core in this compound is a complex interplay of the inherent electronic properties of the pyridine ring and the influence of its substituents: the electron-donating amino group and the electron-withdrawing, yet polarizable, iodo group.

Electrophilic Aromatic Substitution Patterns and Regiochemistry

The pyridine ring is inherently electron-deficient compared to benzene, making it significantly less reactive towards electrophilic aromatic substitution (EAS). uoanbar.edu.iqquimicaorganica.org This reduced reactivity is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom. uoanbar.edu.iqslideshare.net Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium ion, which further deactivates the ring. uoanbar.edu.iqwikipedia.org

In an unsubstituted pyridine molecule, electrophilic attack occurs preferentially at the 3-position (β-position). quimicaorganica.orgslideshare.net This regioselectivity is governed by the stability of the cationic intermediate (the σ-complex or arenium ion). Attack at the 2- or 4-positions results in a resonance structure where the positive charge resides on the highly electronegative nitrogen atom, which is energetically unfavorable. quimicaorganica.orgquora.comyoutube.com In contrast, attack at the 3-position allows the positive charge to be delocalized over three carbon atoms without involving the nitrogen atom. slideshare.netquora.com

In this compound, the regiochemical outcome of EAS is dictated by the combined directing effects of the amino and iodo substituents.

Amino Group (-NH₂): As a powerful activating group, the amino group directs incoming electrophiles to the ortho and para positions relative to itself (positions 2, 4, and 6). Its strong electron-donating effect significantly enhances the nucleophilicity of the pyridine ring, counteracting the inherent deactivation.

Iodo Group (-I): The iodine atom is a deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it acts as an ortho-, para-director through resonance, where its lone pairs can donate electron density to the ring.

Considering these factors for this compound:

The 2-position is blocked by the iodo group.

The amino group at position 3 strongly directs towards positions 4 and 6.

The iodo group at position 2 directs towards positions 3 (blocked by the amino group) and 4.

Both substituents, therefore, reinforce the directing of electrophiles to the 4-position . The 6-position is also activated by the amino group but does not receive a directing contribution from the iodo group. Consequently, electrophilic substitution on this compound is predicted to occur predominantly at the C4 and, to a lesser extent, the C6 positions.

| Position | Influence of 3-Amino Group | Influence of 2-Iodo Group | Predicted Outcome for EAS |

| 4 | Activating, para-directing | Deactivating, ortho-directing | Major product |

| 5 | meta-position | meta-position | Unlikely |

| 6 | Activating, ortho-directing | - | Minor product |

Ring-Opening and Rearrangement Reactions

While the pyridine ring is known for its aromatic stability, it can undergo ring-opening and rearrangement reactions under specific conditions, often involving the activation of the nitrogen atom.

More recent synthetic strategies have utilized Zincke-type chemistry to achieve novel transformations. For instance, a "reductive Zincke reaction" has been developed that opens pyridinium rings to yield δ-amino ketones. researchgate.net Another innovative approach allows for the conversion of para-substituted pyridines into meta-substituted anilines through a sequence of ring-opening and subsequent (5 + 1) ring-closing reactions. acs.org

A particularly relevant transformation is a modern method for the C3-halogenation of pyridines that proceeds through a "ring-opening, halogenation, ring-closing" strategy. nih.gov This process involves the activation of the pyridine with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and reaction with an amine (e.g., dibenzylamine) to form a ring-opened azatriene intermediate, also known as a Zincke imine. nih.govnsf.gov This electron-rich intermediate can then undergo electrophilic halogenation before a final ring-closing step regenerates the pyridine core, now halogenated at the 3-position. nih.gov The presence of the amino group in this compound could potentially influence the initial N-activation step and the stability of the resulting Zincke imine intermediate.

Rearrangements of the pyridine nucleus itself are less common but can be observed in specific contexts, such as the rearrangement of substituted pyridine N-oxides when treated with reagents like acetic anhydride. acs.org

Mechanistic Insights into Complex Transformations

Understanding the reaction mechanisms of complex transformations involving the pyridine nucleus is crucial for controlling reaction outcomes and developing new synthetic methods.

The mechanism of the Zincke reaction has been characterized as an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) pathway. wikipedia.org The key steps are:

N-Activation: Formation of the N-(2,4-dinitrophenyl)pyridinium salt.

Nucleophilic Addition (AN): Attack of a primary amine at the C2 position of the activated pyridinium ring.

Ring Opening (RO): Cleavage of the C-N bond to form an open-chain intermediate.

Ring Closing (RC): A second amine molecule can displace the dinitroaniline and facilitate the formation of a new pyridinium salt.

Recent mechanistic studies, including computational analysis, have shed light on the modern C3-halogenation strategy that proceeds via Zincke imine intermediates. nsf.gov This transformation provides a powerful alternative to direct electrophilic substitution.

Proposed Mechanism for C3-Halogenation via Zincke Imine:

Pyridine N-Activation: The pyridine nitrogen attacks trifluoromethanesulfonic anhydride (Tf₂O), forming a highly reactive NTf-pyridinium salt. nih.govnsf.gov

Ring-Opening: A secondary amine, such as dibenzylamine, acts as a nucleophile, attacking the C2 position of the activated salt. This leads to the opening of the ring to form a substituted 1,3,5-azatriene (Zincke imine). nsf.gov

Electrophilic Halogenation: The electron-rich Zincke imine intermediate readily reacts with an electrophilic halogen source (e.g., N-iodosuccinimide, NIS). Quantum chemistry calculations suggest this step proceeds via electrophilic addition to one of the double bonds, followed by a selectivity-determining deprotonation step to yield the halogenated azatriene. nsf.gov

Ring-Closing: The halogenated intermediate is then treated with an ammonia source, such as ammonium (B1175870) acetate (B1210297), which facilitates the cyclization and elimination of the secondary amine to reform the aromatic pyridine ring, now with a halogen at the 3-position. nih.govnsf.gov

| Step | Description | Key Intermediates |

| 1 | N-Activation | NTf-pyridinium salt |

| 2 | Ring-Opening | Zincke imine (azatriene) |

| 3 | Halogenation | Halogenated Zincke imine |

| 4 | Ring-Closing | 3-Halopyridine product |

This mechanistic pathway cleverly transforms the electron-deficient pyridine into a transient electron-rich species, thereby reversing its innate reactivity and allowing for facile electrophilic substitution that would otherwise be challenging. nih.gov

Spectroscopic and Computational Characterization of 2 Iodopyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for determining the molecular structure of 2-Iodopyridin-3-amine. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be established.

The ¹H-NMR spectrum of this compound displays distinct signals corresponding to the amine protons and the three protons on the pyridine (B92270) ring. A representative dataset obtained in deuterated chloroform (CDCl₃) at 400 MHz shows a broad singlet for the amine (-NH₂) protons and three signals in the aromatic region for the ring protons.

The protons on the pyridine ring, designated H-4, H-5, and H-6, exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors. The signal for the H-6 proton appears as a doublet of doublets at approximately 8.02 ppm, resulting from coupling to both H-5 and H-4. The H-4 proton signal is observed around 7.86 ppm, also as a doublet of doublets. The H-5 proton, which is coupled to both H-4 and H-6, appears as a doublet of doublets around 6.39 ppm. The amine protons typically appear as a broad singlet at 5.00 ppm, the chemical shift of which can be influenced by solvent and concentration.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] |

|---|---|---|---|

| H-6 | 8.02 | dd | 4.8, 1.5 |

| H-4 | 7.86 | dd | 7.7, 1.6 |

| H-5 | 6.39 | dd | 7.7, 4.9 |

| -NH₂ | 5.00 | s (br) | N/A |

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring. The carbon atom bonded to the iodine (C-2) is significantly shielded and appears far upfield. A representative dataset obtained in CDCl₃ at 100 MHz shows signals at approximately 157.5, 147.8, 147.1, 115.3, and 77.7 ppm. The signal at 77.7 ppm is characteristic of a carbon atom directly attached to an iodine atom in a heterocyclic system. The other signals correspond to the remaining four carbon atoms of the pyridine ring.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| C-Ar | 157.5 |

| C-Ar | 147.8 |

| C-Ar | 147.1 |

| C-Ar | 115.3 |

| C-I | 77.7 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and study the fragmentation behavior of this compound, confirming its elemental composition and structural features. The compound has a molecular weight of 220.01 g/mol and a monoisotopic mass of 219.94975 Da. nih.gov

In GC-MS analysis, which typically employs high-energy electron ionization (EI), this compound undergoes characteristic fragmentation. The mass spectrum shows a distinct molecular ion peak (M⁺) at an m/z of 220, confirming the molecular weight.

The fragmentation pattern is dominated by the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This leads to the observation of a significant peak at m/z 127, corresponding to the iodine cation (I⁺), and a peak at m/z 93, which represents the 3-aminopyridinyl cation ([M-I]⁺). Further fragmentation of the m/z 93 ion can occur through the loss of a neutral hydrogen cyanide (HCN) molecule, a common fragmentation pathway for pyridine rings, resulting in a fragment at m/z 66.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 220 | [C₅H₅IN₂]⁺ (Molecular Ion) | - |

| 127 | [I]⁺ | C-I bond cleavage |

| 93 | [C₅H₅N₂]⁺ | Loss of I radical from M⁺ |

| 66 | [C₄H₄N]⁺ | Loss of HCN from [M-I]⁺ |

Electrospray ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for confirming the molecular weight of the parent molecule. In positive-ion mode ESI-MS, this compound is expected to be readily protonated, primarily at the ring nitrogen or the exocyclic amine, to form the protonated molecular ion [M+H]⁺. This would result in a prominent base peak at m/z 221.

While ESI generally induces less fragmentation than EI, tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to elicit structurally informative fragmentation. Common fragmentation pathways for protonated amines in ESI-MS/MS include the loss of small neutral molecules. For this compound, a potential fragmentation pathway would be the loss of ammonia (NH₃), leading to a fragment ion at m/z 204.

Other Spectroscopic Methods (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the N-H bonds of the primary amine and the vibrations of the aromatic pyridine ring.

As a primary aromatic amine, this compound is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. libretexts.org These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group. A sharp N-H bending (scissoring) vibration is also characteristic of primary amines and typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The spectrum will also feature bands related to the pyridine ring. The C-N stretching vibration for an aromatic amine gives a strong band between 1335-1250 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. A broad band due to out-of-plane N-H wagging can also be observed between 910-665 cm⁻¹. orgchemboulder.com

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong |

| Aromatic C=C and C=N Stretch | 1600 - 1400 | Medium-Strong |

| Aromatic C-N Stretch | 1335 - 1250 | Strong |

| N-H Wag | 910 - 665 | Broad, Strong |

Advanced Computational Chemistry Studies

Advanced computational chemistry methodologies serve as powerful tools in the modern chemist's arsenal, providing profound insights into the behavior of molecules at the atomic and electronic levels. For a molecule such as this compound, these techniques can elucidate its fundamental properties and predict the characteristics of its derivatives, thereby guiding synthetic efforts and accelerating the discovery of new applications.

Density Functional Theory (DFT) has emerged as a predominant method for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy. In the study of this compound, DFT calculations can provide a detailed understanding of its geometry, electronic properties, and reactivity.

By employing a functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), the molecular geometry of this compound can be optimized to its lowest energy state. mdpi.com This allows for the precise calculation of bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.

From the energies of the HOMO and LUMO, a variety of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. scielo.org.mxjmcs.org.mx These descriptors provide valuable insights into the molecule's reactivity profile.

Table 1: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

Local reactivity descriptors, such as Fukui functions and the molecular electrostatic potential (MEP), can also be derived from DFT calculations. mdpi.comscielo.org.mx The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound and its derivatives over time. iaea.orgmdpi.com This computational method models the movement of atoms and molecules based on classical mechanics, providing a cinematic representation of molecular interactions. By simulating the molecule in different environments, such as in a solvent or interacting with a biological target, MD can reveal crucial information about its conformational flexibility, solvation properties, and binding modes. nih.govmdpi.com

A typical MD simulation involves defining a force field, which is a set of parameters that describe the potential energy of the system. The system is then placed in a simulation box, often filled with solvent molecules to mimic physiological conditions. The simulation proceeds by integrating Newton's equations of motion for each atom in the system over a series of small time steps, typically on the order of femtoseconds.

For this compound, MD simulations could be employed to:

Analyze its conformational landscape and identify the most stable conformers in solution.

Investigate the hydrogen bonding network between the amine group and solvent molecules.

Simulate the interaction of its derivatives with a target protein to understand the binding mechanism and estimate the binding free energy.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound Derivatives

| Application | Information Gained |

|---|---|

| Ligand-Protein Docking | Elucidation of binding poses and key interactions with a biological target. |

| Free Energy Calculations | Estimation of the binding affinity of a derivative to its target. |

| Conformational Analysis | Identification of accessible conformations and their relative energies. |

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.comajrconline.org For derivatives of this compound, 3D-QSAR models can be developed to predict their activity and guide the design of more potent analogues. nih.gov

The process begins with a dataset of molecules with known biological activities. Molecular descriptors, which are numerical representations of various chemical properties (e.g., steric, electronic, hydrophobic), are calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity.

Pharmacophore modeling is another powerful ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that are necessary for a molecule to exert a specific biological effect. researchgate.netfiveable.me These features typically include hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. nih.govfrontiersin.org

Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired features and are therefore likely to be active. nih.gov

Table 3: Common Pharmacophoric Features and Their Significance

| Feature | Description | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom with a lone pair of electrons (e.g., O, N). | Forms hydrogen bonds with donor groups on the target. |

| Hydrogen Bond Donor (HBD) | A hydrogen atom bonded to an electronegative atom (e.g., -OH, -NH). | Forms hydrogen bonds with acceptor groups on the target. |

| Hydrophobic (HY) | A nonpolar group (e.g., alkyl, aryl). | Interacts with hydrophobic pockets in the target. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Can engage in π-π stacking or hydrophobic interactions. |

By combining QSAR and pharmacophore modeling, researchers can gain a comprehensive understanding of the structure-activity relationships for derivatives of this compound, enabling the rational design of new molecules with improved biological profiles.

Applications and Research Utility of 2 Iodopyridin 3 Amine

Intermediate in Pharmaceutical and Medicinal Chemistry Synthesis

2-Iodopyridin-3-amine serves as a crucial starting material in the synthesis of numerous biologically active compounds. The presence of the iodine atom allows for various cross-coupling reactions, while the amino group provides a site for further functionalization, enabling the construction of diverse molecular scaffolds of medicinal importance.

Synthesis of Biologically Active Heterocyclic Compounds

The pyridine (B92270) moiety is a common feature in many pharmaceutical agents, and this compound is a key precursor for the synthesis of several classes of fused heterocyclic compounds with demonstrated biological activity.

Azaindoles: 7-Azaindoles, also known as pyrrolo[2,3-b]pyridines, are a prominent class of heterocyclic compounds with a wide range of therapeutic applications. The synthesis of 7-azaindoles often involves the Sonogashira coupling of a 3-halosubstituted-2-aminopyridine with a terminal alkyne, followed by cyclization. mdpi.com this compound is a suitable substrate for such reactions, where the iodo group facilitates the palladium-catalyzed cross-coupling. bldpharm.com The resulting 3-alkynyl-2-aminopyridines can then be cyclized under various conditions to afford the desired 7-azaindole (B17877) scaffold. mdpi.com This methodology has been employed in the synthesis of various substituted 7-azaindoles with potential biological activities. nih.gov

Pyrrolo[3,2-c]pyridine derivatives: This class of compounds has shown potential as kinase inhibitors, which are crucial in cancer therapy. nih.gov While direct synthesis from this compound is less commonly documented in readily available literature, the analogous Larock indole (B1671886) synthesis, which involves the palladium-catalyzed reaction of an o-iodoaniline with an alkyne, provides a conceptual basis for its potential application. researchgate.netnih.govmdpi.com The synthesis of pyrrolo[3,2-c]quinolines has been achieved through the heteroannulation of internal alkynes with 3-iodo-4-aminoquinolines, a reaction that highlights the utility of iodo-amino heterocycles in building such fused systems. mdpi.com

Imidazo[1,2-a]pyridines: This scaffold is present in several commercially available drugs and is a subject of extensive research in medicinal chemistry. scispace.commdpi.com The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including multicomponent reactions. rsc.org For instance, a one-pot reaction involving an aminopyridine, an aldehyde, and an isocyanide can efficiently generate the imidazo[1,2-a]pyridine (B132010) core. scispace.com Iodine-catalyzed three-component reactions have also been developed for the synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds. mdpi.comgoogle.com

| Heterocyclic Compound | Synthetic Method Involving Aminopyridine Precursors | Key Features of this compound |

| Azaindoles | Sonogashira coupling followed by cyclization mdpi.combldpharm.com | Iodo group acts as a leaving group in Pd-catalyzed coupling. |

| Pyrrolo[3,2-c]pyridines | Analogous to Larock indole synthesis researchgate.netnih.govmdpi.com | Potential for Pd-catalyzed heteroannulation. |

| Imidazo[1,2-a]pyridines | Multicomponent reactions scispace.comrsc.org | Amino group participates in the cyclization process. |

Building Block for Drug Candidates

The heterocyclic scaffolds synthesized from this compound are integral to the development of new drug candidates. The resulting molecules have shown promise in various therapeutic areas, particularly as kinase inhibitors.

The azaindole framework, for instance, is a key component in a number of kinase inhibitors due to its ability to form crucial hydrogen bonding interactions with the kinase hinge region. nih.gov The ability to introduce diverse substituents onto the azaindole core, facilitated by the versatile chemistry of precursors like this compound, allows for the fine-tuning of potency and selectivity of these drug candidates. nih.gov Similarly, pyrrolo[3,2-c]pyridine derivatives have been investigated as potent inhibitors of FMS kinase, a target in cancer and inflammatory diseases. nih.gov

Role in Agrochemical Development

While the primary application of this compound appears to be in the pharmaceutical sector, its structural motifs are also relevant to the agrochemical industry. Pyridine-based compounds are a well-established class of agrochemicals, with applications as herbicides, insecticides, and fungicides. nih.govmdpi.com

The synthesis of novel agrochemicals often involves the exploration of new heterocyclic scaffolds to overcome resistance and improve efficacy. The versatile reactivity of this compound makes it a potential starting material for the synthesis of novel pyridine-containing agrochemicals. For example, pyrimidine (B1678525) amine derivatives, which share structural similarities, have been investigated for their fungicidal properties. dntb.gov.ua Although specific examples of commercial agrochemicals derived directly from this compound are not readily found in the reviewed literature, its potential as a building block for the discovery of new active ingredients in this sector remains.

Precursor for Advanced Materials

The application of this compound extends beyond the life sciences into the realm of materials science. The aromatic and functionalized nature of this compound makes it a candidate for the synthesis of novel polymers and organic electronic materials.

Synthesis of High-Performance Polymers and Functional Materials

The amino group in this compound can participate in polymerization reactions, such as the formation of polyamides, which are known for their high performance and thermal stability. The incorporation of the pyridine ring into the polymer backbone can impart specific properties, such as altered solubility, thermal resistance, and coordination capabilities. While specific research on high-performance polymers derived from this compound is not extensively documented, the general principles of polymer chemistry suggest its potential utility in this area.

Organic Electronic Materials and Semiconductor Applications

Conducting polymers are a class of organic materials with applications in electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The synthesis of these materials often involves the polymerization of aromatic monomers. The pyridine ring in this compound, with its electron-deficient nature, could be a valuable component in the design of new organic semiconductors. The development of hole-transporting materials for OLEDs often involves aryl-amine derivatives. Although direct application of this compound in this context is not well-documented, its structure suggests potential for incorporation into larger conjugated systems for organic electronic applications.

Additives for Enhanced Material Properties (e.g., perovskite solar cells)

In the field of renewable energy, perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. However, their long-term stability and efficiency are often hampered by defects within the perovskite crystal structure, particularly at the surface and grain boundaries. These defects can act as traps for charge carriers, leading to non-radiative recombination and a subsequent loss in performance.

Chemical passivation is a key strategy to mitigate these issues, and pyridine-based compounds, including aminopyridine derivatives, have been identified as effective passivating agents. researchgate.netnih.gov The utility of these molecules stems from the Lewis base characteristics of the nitrogen atoms in the pyridine ring and the amino group. These nitrogen atoms can donate lone pairs of electrons to coordinate with uncoordinated lead ions (Pb²⁺), a common defect in lead-halide perovskites, thereby neutralizing charge traps on the perovskite surface. nih.gov

While direct research specifically citing this compound is emerging, the well-documented success of analogous compounds like 2-Aminopyridine (B139424) (2-APy) and 1-amino pyridine iodine (AmPyI) provides strong evidence for its potential. researchgate.netnih.gov For instance, the introduction of AmPyI as an additive has been shown to passivate both surface and grain boundary defects. The amino group's lone pair electrons form hydrogen bonds with the perovskite, while the iodide ion can bind to uncoordinated Pb²⁺, simultaneously improving crystallinity and surface morphology. nih.gov This dual-action passivation leads to a significant reduction in non-radiative recombination, which is reflected in improved photovoltaic parameters.

Research on 2-APy demonstrated that its application as a passivation molecule effectively reduces defects at the interface between the perovskite layer and the hole transport layer, enhancing hole transport capacity. researchgate.net This resulted in a notable increase in the power conversion efficiency (PCE) of the solar cells, primarily driven by improvements in the open-circuit voltage (VOC) and the short-circuit current (JSC). researchgate.net Given its structural similarities, this compound is expected to function similarly, with the added presence of the iodo-group potentially offering further interaction with the perovskite lattice.

The table below summarizes typical performance enhancements observed in perovskite solar cells when treated with aminopyridine-based additives, illustrating the potential impact of this compound.

| Additive | Parameter | Control Device Value | Treated Device Value | Improvement |

|---|---|---|---|---|

| 2-Aminopyridine (2-APy) researchgate.net | Power Conversion Efficiency (PCE) | - | 21.46% | - |

| Open-Circuit Voltage (VOC) | 1.12 V | 1.15 V | + 2.7% | |

| Short-Circuit Current (JSC) | 22.86 mA/cm² | 23.77 mA/cm² | + 4.0% | |

| 1-amino pyridine iodine (AmPyI) nih.gov | Power Conversion Efficiency (PCE) | - | 23.80% | - |

| Perovskite Grain Size | - | ~1.24 µm | Enlarged |

Versatility as a Synthetic Building Block in Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive iodo group, makes it a highly versatile building block for the construction of a wide range of nitrogen-containing heterocyclic compounds. medchemexpress.comnih.gov These structures are of significant interest in medicinal chemistry and materials science due to their prevalence in bioactive molecules and functional materials.

The primary utility of this compound in synthesis lies in its ability to participate in various cross-coupling reactions. The carbon-iodine bond is particularly susceptible to palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, which allows for the formation of new carbon-nitrogen (C-N) bonds. nih.gov For example, 3-halo-2-aminopyridines (a class to which this compound belongs) can be coupled with a variety of primary and secondary amines to yield N(3)-substituted-2,3-diaminopyridines. nih.gov This provides a straightforward route to complex diamine structures that would be otherwise difficult to synthesize.

Furthermore, the amino group can act as a nucleophile or be transformed into other functional groups, while the iodo group serves as a handle for introducing aryl, alkyl, or other substituents. This dual reactivity enables its use in multi-component reactions and sequential coupling strategies to build complex molecular architectures. For instance, 2-aminopyridine derivatives are key starting materials in iodine-catalyzed, one-pot reactions for the synthesis of imidazo[1,2-a]pyridine scaffolds, which are important pharmacophores. scispace.comnih.gov

The compound's structure is also amenable to copper-catalyzed reactions. It can be coupled with formyl derivatives in a copper-catalyzed indole synthesis, demonstrating its utility in constructing fused heterocyclic systems. medchemexpress.com The versatility of this compound is highlighted by its role as a precursor in the synthesis of a variety of heterocyclic frameworks, as detailed in the table below.

| Reaction Type | Reactants | Resulting Compound Class | Significance |

|---|---|---|---|

| Palladium-Catalyzed C-N Cross-Coupling nih.gov | Primary/Secondary Amines | N-Substituted 2,3-Diaminopyridines | Synthesis of complex diamine structures. |

| Copper-Catalyzed Indole Synthesis medchemexpress.com | Formyl Derivatives | Azaindoles (Pyrido[2,3-b]pyrroles) | Construction of fused heterocyclic systems. |

| Iodine-Catalyzed Multicomponent Reaction scispace.comnih.gov | Aldehydes, Isocyanides | Imidazo[1,2-a]pyridines | Efficient one-pot synthesis of privileged scaffolds. |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | 3-Aryl-2-aminopyridines | Formation of C-C bonds to create biaryl structures. |

Future Perspectives and Challenges in 2 Iodopyridin 3 Amine Research

Development of More Efficient and Sustainable Synthesis Routes

The pursuit of green and sustainable chemistry is a paramount objective in modern chemical synthesis. mdpi.com For 2-iodopyridin-3-amine, future research will likely focus on developing synthetic pathways that are not only high-yielding but also environmentally benign and economically viable.

Current synthetic strategies, while effective, often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. A key challenge is the selective introduction of the iodine atom at the C2 position of the pyridine (B92270) ring, ortho to the amino group, without the formation of undesired isomers.

Future research directions will likely include:

Catalyst-Free and Solvent-Free Reactions: Inspired by the broader trends in green chemistry, the development of catalyst-free and solvent-free methods for the synthesis of this compound and its derivatives is a significant goal. mdpi.comresearchgate.net Mechanochemical approaches, where reactions are induced by grinding solid reactants together, could offer a viable alternative to traditional solvent-based syntheses. mdpi.com

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including improved reaction control, enhanced safety, and easier scalability. durham.ac.uknih.govmdpi.com The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production methods. durham.ac.uknih.govmdpi.com

Enzymatic Synthesis: Biocatalysis presents an attractive, environmentally friendly approach to chemical synthesis. nih.gov The exploration of enzymes that can catalyze the selective iodination of 3-aminopyridine (B143674) or related precursors could provide a highly efficient and sustainable route to this compound. nih.gov

A comparative look at different synthetic approaches is presented in the table below:

| Synthesis Approach | Potential Advantages | Key Challenges |

| Catalyst-Free/Solvent-Free | Reduced waste, lower environmental impact, simplified purification. mdpi.comresearchgate.net | Ensuring high yields and selectivity without the aid of a catalyst or solvent. |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability. durham.ac.uknih.govmdpi.com | Initial setup costs and optimization of flow parameters. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme discovery, stability, and cost. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is largely dictated by the interplay between the electron-donating amino group and the electron-withdrawing iodo group on the pyridine ring. While its use in cross-coupling reactions is established, there is considerable scope for exploring novel reactivity patterns and catalytic transformations.

A significant challenge lies in the lower nucleophilicity of the amino group in this compound compared to analogous anilines, which can be a hurdle in certain synthetic applications. medchemexpress.com

Future research in this area could focus on:

C-H Activation: Direct functionalization of the C-H bonds of the pyridine ring would provide a more atom-economical approach to the synthesis of derivatives. Research into catalytic systems that can selectively activate the C-H bonds of this compound is a promising avenue.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. beilstein-journals.orgnih.govresearchgate.netresearchgate.net The application of photoredox catalysis to this compound could unlock novel transformations, such as radical-mediated additions and couplings. beilstein-journals.orgnih.govresearchgate.netresearchgate.net

Cycloaddition Reactions: While not extensively studied for this specific compound, cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, could provide rapid access to complex heterocyclic scaffolds. uchicago.edumdpi.comyoutube.comresearchgate.net The development of conditions that promote the participation of this compound or its derivatives in such reactions would be a valuable addition to the synthetic chemist's toolbox. uchicago.edumdpi.comyoutube.comresearchgate.net

The following table outlines potential novel transformations:

| Reaction Type | Potential Products | Key Research Focus |

| C-H Activation | Substituted this compound derivatives with new C-C or C-heteroatom bonds. | Development of selective and efficient catalyst systems. |

| Photoredox Catalysis | Novel coupled products, potentially with complex stereochemistry. beilstein-journals.orgnih.govresearchgate.netresearchgate.net | Understanding the photochemical behavior of this compound and identifying suitable photocatalysts. |

| Cycloaddition Reactions | Fused heterocyclic systems with potential biological activity. uchicago.edumdpi.comyoutube.comresearchgate.net | Overcoming the inherent reactivity challenges and designing suitable reaction partners. |

Expansion of Applications in Emerging Fields of Chemical Science

The unique structural and electronic properties of this compound make it an attractive candidate for applications beyond its traditional role as a synthetic intermediate. The challenge is to identify and develop applications where the specific features of this molecule can provide a distinct advantage.

Future applications could emerge in the following areas:

Organic Electronics: The pyridine ring is a common motif in organic electronic materials. The presence of both an amino and an iodo group in this compound allows for facile modification, making it a potential building block for the synthesis of novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and components of dye-sensitized solar cells.

Chemical Probes and Sensors: The amino group can act as a signaling unit, and the iodo group provides a handle for further functionalization. This combination makes this compound a promising scaffold for the design of fluorescent probes and chemical sensors for the detection of ions, small molecules, and biomolecules.

Porous Materials: The rigid structure of the pyridine ring and the potential for hydrogen bonding through the amino group make this compound a candidate for incorporation into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in gas storage, separation, and catalysis.

Advanced Computational Design and Predictive Modeling for Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules with desired properties. researchgate.netmdpi.com For this compound, computational methods can be employed to guide the synthesis of derivatives with enhanced activity for specific applications.

A key challenge is the development of accurate and reliable computational models that can predict the properties and behavior of these molecules.

Future research in this area will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netmdpi.comresearchgate.netnih.gov This information can be used to rationalize experimental observations and to predict the outcome of chemical reactions. researchgate.netmdpi.comresearchgate.netnih.gov

Molecular Docking and Pharmacophore Modeling: In the context of medicinal chemistry, molecular docking can be used to predict the binding mode of this compound derivatives to biological targets. Pharmacophore modeling can help to identify the key structural features required for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or other properties. These models can then be used to predict the activity of new, unsynthesized compounds.

The table below summarizes the application of these computational methods:

| Computational Method | Application in this compound Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. researchgate.netmdpi.comresearchgate.netnih.gov | Reaction mechanisms, spectroscopic properties, and molecular orbitals. |

| Molecular Docking | Prediction of binding modes to biological targets. | Binding affinities and identification of key interactions. |

| QSAR | Correlation of molecular structure with activity. | Prediction of the biological activity of novel derivatives. |

Q & A

Basic: What are the key physicochemical properties of 2-Iodopyridin-3-amine, and how are they experimentally determined?

While direct data for this compound is limited in the literature, analogous iodopyridine derivatives (e.g., 2-Amino-3-iodopyridine) exhibit a molecular weight of 220.01 g/mol and a melting point (mp) range of 88–92°C . Key properties are typically determined via:

- Melting Point Analysis : Differential scanning calorimetry (DSC) or capillary methods.

- Molecular Weight : High-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) .

- Purity : Reverse-phase HPLC or thin-layer chromatography (TLC) coupled with UV-vis spectroscopy .

Basic: What safety protocols should be followed when handling this compound?

Handling iodinated pyridines requires:

- Containment : Use fume hoods to avoid dust/aerosol formation .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

- Waste Disposal : Mix with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste protocols .

Advanced: How can researchers resolve contradictions in reported spectral or physicochemical data for this compound?

Discrepancies (e.g., variable melting points or NMR shifts) may arise from impurities, polymorphs, or analytical methods. Methodological approaches include:

- Meta-Analysis : Apply heterogeneity metrics (e.g., I² statistic) to quantify variability across studies and identify outlier datasets .

- Reproducibility Checks : Re-synthesize the compound using standardized protocols (e.g., iodine-directed electrophilic substitution) and validate via multiple characterization techniques (e.g., ¹H/¹³C NMR, X-ray crystallography) .

- Purity Assessment : Compare HPLC retention times with authentic standards and quantify impurities via mass spectrometry .

Advanced: What synthetic strategies are effective for introducing iodine at the 2-position of pyridin-3-amine?

While direct evidence is sparse, iodination of pyridine derivatives often involves:

Directed Metalation : Use n-BuLi or LDA to deprotonate the pyridine ring at the 2-position, followed by quenching with iodine .

Electrophilic Iodination : Employ ICl or N-iodosuccinimide (NIS) in acidic media (e.g., H₂SO₄) to achieve regioselective iodination .

Protection/Deprotection : Protect the 3-amine group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during iodination .

Advanced: How can 3D conformational modeling optimize reaction design involving this compound?

Computational tools like PubChem3D enable:

- Binding Affinity Prediction : Analyze 3D similarity to identify analogs with comparable steric and electronic profiles (e.g., 6-Chloro-3-iodopyridin-2-amine, similarity index 0.80) .

- Reactivity Screening : Simulate transition states for cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate catalyst compatibility (e.g., Pd(PPh₃)₄ vs. NiCl₂) .

- Solvent Effects : Molecular dynamics (MD) simulations to assess solvation-shell interactions and optimize reaction media (e.g., DMF vs. THF) .

Advanced: What methodologies are used to study the stability of this compound under varying conditions?

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures under nitrogen/air atmospheres.

- Accelerated Stability Testing : Expose the compound to elevated humidity (75% RH) and temperature (40°C) for 4 weeks, followed by HPLC analysis .

- Light Sensitivity : UV-vis spectroscopy to track degradation under UV irradiation (λ = 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.